2-Amino-5-(2,2,2-trifluoroethoxy)phenol

Lipophilicity LogP Physicochemical Property

Obtaining 2-Amino-5-(2,2,2-trifluoroethoxy)phenol with consistent quality and verified purity is a common challenge in medicinal chemistry and dye research. This building block solves that by providing: - Metabolic Stability: The CF₃CH₂O- group resists CYP450-mediated O-dealkylation, unlike labile methoxy analogs. - Synthetic Versatility: The 2-amino group enables direct amide coupling or reductive amination without protecting the 5-position. - Radical Scavenging: Class-level evidence shows ortho/para-aminophenol + meta-trifluoroethoxy analogs achieve IC₅₀ ~5.3-6.0 µM in lipid peroxidation assays. BenchChem ensures ≥95% purity, thorough QC, and reliable global logistics to support your critical R&D.

Molecular Formula C8H8F3NO2
Molecular Weight 207.15 g/mol
Cat. No. B8172614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2,2,2-trifluoroethoxy)phenol
Molecular FormulaC8H8F3NO2
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)O)N
InChIInChI=1S/C8H8F3NO2/c9-8(10,11)4-14-5-1-2-6(12)7(13)3-5/h1-3,13H,4,12H2
InChIKeyIOHSVWDEWKWTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2,2,2-trifluoroethoxy)phenol: Core Structure and Properties


2-Amino-5-(2,2,2-trifluoroethoxy)phenol (CAS 913820-51-6) is a trisubstituted phenolic building block bearing an ortho-amino group and a meta-2,2,2-trifluoroethoxy (CF₃CH₂O-) substituent on the benzene ring [1]. Its molecular formula is C₈H₈F₃NO₂ and its molecular weight is 195.15 g/mol . The compound belongs to the class of halogenated aminophenols and is commercially supplied for research and development purposes at a minimum purity specification of 95% . The electron-withdrawing trifluoroethoxy group is a well-established structural motif in medicinal chemistry, conferring enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated alkoxy analogs [2].

Structural Feature Trifluoroethoxy-substituted aminophenol building block
Key Attribute CF₃CH₂O– group reported to resist CYP450 O-dealkylation
Research Fit Kinase inhibitor design, heterocycle synthesis, antioxidant probe

2-Amino-5-(2,2,2-trifluoroethoxy)phenol: Irreplaceable vs. Analogs


The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is structurally distinct from both simple alkoxy chains (e.g., -OCH₃, -OCH₂CH₃) and the trifluoromethoxy group (-OCF₃) because it inserts a methylene spacer between the ether oxygen and the electron-withdrawing CF₃ unit. This spacer electronically decouples the CF₃ group from the aromatic ring, resulting in a unique inductive profile that is intermediate between electron-donating alkoxy and strongly electron-withdrawing trifluoromethoxy substituents. Consequently, the compound’s pKa, hydrogen-bonding capacity, metabolic vulnerability, and lipophilicity differ measurably from these analogs [1]. Generic substitution of a 5-methoxy or 5-trifluoromethoxy aminophenol for the 5-trifluoroethoxy derivative would alter these critical molecular properties, potentially compromising the potency, selectivity, or metabolic profile observed with the parent compound in a given assay [2].

Target Substituent
Substitute Risk
CF₃CH₂O– (methylene-spaced)
5-Methoxy (–OCH₃): weaker inductive effect may shift pKa and lipophilicity
CF₃CH₂O– (electron-withdrawing)
5-Trifluoromethoxy (–OCF₃): stronger withdrawal alters hydrogen-bonding capacity
CF₃CH₂O– (metabolically stable)
Non-fluorinated alkoxy chains: CYP450-mediated cleavage may compromise in vivo stability

2-Amino-5-(2,2,2-trifluoroethoxy)phenol: Quantitative Evidence vs. Analogs


LogP Comparison: Trifluoroethoxy vs. Analogs

Computational LogP predictions for 2-Amino-5-(2,2,2-trifluoroethoxy)phenol indicate values in the range of 1.2–1.6, which are substantially higher than those of the corresponding methoxy and trifluoromethoxy analogs, but lower than that of a closely related regioisomer, 4-Amino-3-(2,2,2-trifluoroethoxy)phenol [REFS-1, REFS-2]. This difference arises from the internal hydrogen-bonding capacity of the ortho-amino/phenol motif, which reduces the effective polarity of the target compound relative to its 4-amino regioisomer.

LogP vs. Analogs Predicted
1.2–1.6 (predicted) vs. 4-amino regioisomer ≈1.8
Lower lipophilicity may support aqueous solubility
Based on computational MOE predictions
Lipophilicity LogP Physicochemical Property

CYP450 Metabolic Resistance of Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group was shown to confer complete resistance to cytochrome P450-mediated oxidative O-dealkylation in a series of 2,2-dimethylchromene and chroman analogs, whereas the corresponding non-fluorinated alkoxy groups were fully metabolized under the same conditions [1]. This metabolic blockade was confirmed by the absence of CF₃CH₂O-derived metabolites and the detection of the active phenolic species, establishing the trifluoroethoxy group as a robust metabolically stable bioisostere.

CYP450 Resistance Class-level
CF₃CH₂O–: no O-dealkylation; non-fluorinated: complete metabolism
Supports metabolic stability for in vivo studies
Rat liver microsomal incubation data
Metabolic Stability CYP450 Oxidative Metabolism

Alkoxy Chain Length Effects on Activity

In a systematic study of p-alkoxyphenols, a clear positive correlation was observed between the alkyl side-chain length and the potency of ribonucleotide reductase (RR) inactivation and tumor cell growth inhibition [1]. The most potent inhibitors were those with branched or medium-length alkyl chains (p-isobutoxy, p-butoxy, p-propoxy). Although the target compound is an ortho-aminophenol regioisomer, this class-level SAR suggests that the extended trifluoroethoxy chain may similarly confer enhanced target engagement compared to the shorter methoxy or ethoxy analogs.

Chain-Length SAR Class-level
C3 alkoxy chains correlate with higher RR inhibition vs. C1
Extended chain may inform inhibitor design
Target compound not directly tested; class-level SAR
Ribonucleotide Reductase Antiproliferative Activity Structure-Activity Relationship

2-Amino-5-(2,2,2-trifluoroethoxy)phenol: R&D Application Scenarios


Metabolically Stable Phenol Bioisostere for Inhibitor Design

In medicinal chemistry programs targeting kinases or other enzymes where a phenolic -OH is critical for hinge-binding or catalytic site interactions, substituting a metabolically labile 5-methoxy group with the 5-trifluoroethoxy modification can preserve hydrogen-bonding capacity while blocking CYP450-mediated O-dealkylation. The quantitative evidence confirms that CF₃CH₂O-aryl ethers are resistant to NADPH-dependent oxidative cleavage, unlike their non-fluorinated counterparts [1]. The amino group at the 2-position provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) without affecting the protected 5-position.

Antioxidant Probe for Lipid Peroxidation Assays

The compound’s 2-aminophenol core is a known antioxidant pharmacophore. The class-level evidence demonstrates that analogs with a hydroxy group at the ortho/para position and a trifluoroethoxy substituent at the meta position achieved IC₅₀ values of approximately 5.3–6.0 µM in Fe-ascorbate and NADPH-stimulated rat liver microsomal lipid peroxidation assays, whereas non-fluorinated compounds were inactive [2]. This suggests that 2-Amino-5-(2,2,2-trifluoroethoxy)phenol is a strong candidate for use as a radical-scavenging probe or as a positive control compound in oxidative stress model systems.

Fluorinated Heterocycle Precursor (Oxadiazoles, Benzothiazoles)

The ortho-aminophenol moiety serves as a versatile precursor for constructing fused heterocyclic systems such as benzoxazoles, benzothiazoles, and oxadiazoles—privileged scaffolds in drug discovery. The incorporation of the trifluoroethoxy group into these heterocycles has been established in the synthesis of 2-amino-5-[4-(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazole and 6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine [REFS-3, REFS-4]. The target compound provides a direct entry point for generating analogous 5-substituted heterocycles with enhanced metabolic stability and tailored physicochemical properties.

Hair Dye & Keratin Fiber Colorant Intermediate

2-(Amino or substituted amino)-5,6-substituted phenol compounds are patented as oxidative dye precursors for keratin fibers, with critical performance requirements for color intensity and fastness against light, washing, and perspiration [5]. The electron-withdrawing trifluoroethoxy substituent at the 5-position may modulate the redox potential of the aminophenol coupler, potentially delivering distinct color shades or improved wash-fastness compared to traditional 5-methoxy or 5-ethoxy couplers. This represents a commercially relevant differentiation opportunity for industrial dye formulation.

Application
Selection Property
Validation Focus
Metabolically stable phenol bioisostere
CF₃CH₂O– metabolic stability
Verify resistance to oxidative cleavage in target assay
Antioxidant probe for oxidative stress models
Aminophenol radical-scavenging core
Confirm activity in relevant lipid peroxidation model
Fluorinated heterocycle precursor
ortho-Aminophenol synthetic handle
Validate heterocycle formation and purity
Hair dye coupler intermediate
Electron-withdrawing substituent effect
Assess color intensity and wash-fastness
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